molecular formula C7H10O2 B7721712 Allyl crotonate CAS No. 5453-44-1

Allyl crotonate

Cat. No.: B7721712
CAS No.: 5453-44-1
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-HWKANZROSA-N
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Description

Allyl crotonate: is an organic compound belonging to the class of fatty acid esters. Its chemical formula is C7H10O2 , and it is also known by its IUPAC name, prop-2-enyl (E)-but-2-enoate . This compound is characterized by the presence of an allyl group and a crotonate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and cost-effectiveness. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl crotonate can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of this compound can yield corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Catalysts: Palladium and nickel catalysts are often used in hydrogenation reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Allyl alcohol and other reduced forms.

    Substitution Products: Various substituted esters depending on the reagents used.

Comparison with Similar Compounds

Uniqueness of Allyl Crotonate: this compound’s unique combination of an allyl group and a crotonate ester makes it particularly versatile in various chemical reactions, offering distinct reactivity patterns compared to its analogs .

Properties

IUPAC Name

prop-2-enyl (E)-but-2-enoate
Source PubChem
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InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBUWVXSNLWEQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID401024603
Record name Allyl (2E)-2-butenoate
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Molecular Weight

126.15 g/mol
Source PubChem
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name Allyl crotonate
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CAS No.

5453-44-1, 20474-93-5
Record name 2-Propen-1-yl (2E)-2-butenoate
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Record name Allyl crotonate
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Record name Allyl crotonate
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Record name Allyl (2E)-2-butenoate
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Record name Allyl 2-butenoate
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Record name ALLYL CROTONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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